

Application of Methyl 2-Boc-aminothiazole-4-carboxylate in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name:	Methyl 2-Boc-aminothiazole-4-carboxylate
Cat. No.:	B057258

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Boc-aminothiazole-4-carboxylate is a versatile fragment molecule that holds significant promise in the field of fragment-based drug discovery (FBDD). Its decorated thiazole scaffold is a common motif in bioactive compounds and presents multiple vectors for chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino group allows for controlled synthetic modifications, making it an attractive starting point for the development of potent and selective inhibitors for a variety of biological targets. This document provides detailed application notes and experimental protocols for the effective use of **Methyl 2-Boc-aminothiazole-4-carboxylate** in FBDD campaigns.

The 2-aminothiazole core is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs. However, it is also known to be a frequent hitter in screening campaigns, necessitating careful validation of its binding mode to avoid promiscuous or non-specific interactions.^{[1][2]}

Key Applications

The primary application of the **Methyl 2-Boc-aminothiazole-4-carboxylate** scaffold has been in the development of novel anti-tubercular agents.^{[3][4][5]} Derivatives of this fragment have shown potent activity against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.

While the initial hits from this series did not directly target the β -ketoacyl-ACP synthase mtFabH, they provided a promising starting point for hit-to-lead optimization.^{[3][4]}

Beyond its anti-tubercular potential, the 2-aminothiazole scaffold has been explored for a wide range of therapeutic targets, including kinases, proteases, and GPCRs, highlighting the broad applicability of this fragment in drug discovery.

Data Presentation

Table 1: Physicochemical Properties of Methyl 2-Boc-aminothiazole-4-carboxylate

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₄ S	[6]
Molecular Weight	258.3 g/mol	[6]
CAS Number	850429-62-8	
Appearance	White to off-white powder	
Solubility	Soluble in DMSO, Methanol	

Table 2: Biological Activity of Related 2-Aminothiazole-4-carboxylate Derivatives

Compound	Target/Organism	Assay	Activity	Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate	M. tuberculosis H37Rv	MIC	0.06 µg/mL (240 nM)	[3][4]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate	mtFabH	IC50	0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM)	[3][4]
Thiazole-4-carboxamide derivative (1)	Muscarinic M3 Receptor	Ki	140 nM	[7]

Experimental Protocols

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for primary screening of **Methyl 2-Boc-aminothiazole-4-carboxylate** against a target protein immobilized on an SPR sensor chip.

Materials:

- Target protein of interest
- **Methyl 2-Boc-aminothiazole-4-carboxylate**
- SPR instrument and sensor chips (e.g., CM5)
- Immobilization buffers (e.g., acetate buffer, pH 4.5)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)

- DMSO

Procedure:

- Protein Immobilization:
 - Equilibrate the sensor surface with running buffer.
 - Activate the surface with a freshly prepared mixture of EDC and NHS.
 - Inject the target protein at a suitable concentration (e.g., 10-100 μ g/mL) in the immobilization buffer.
 - Deactivate the remaining active esters with ethanolamine.
 - A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
- Fragment Solution Preparation:
 - Prepare a stock solution of **Methyl 2-Boc-aminothiazole-4-carboxylate** in 100% DMSO (e.g., 100 mM).
 - Prepare working solutions by diluting the stock solution into running buffer to the desired screening concentration (e.g., 100 μ M), ensuring the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
- SPR Screening:
 - Equilibrate the system with running buffer containing the final DMSO concentration.
 - Inject the fragment solution over the target and reference flow cells for a defined association time.
 - Follow with an injection of running buffer for a defined dissociation time.
 - Regenerate the sensor surface if necessary, using a suitable regeneration solution.

- Monitor the binding response in real-time. A significant and reproducible increase in response units (RU) in the target flow cell compared to the reference flow cell indicates a potential hit.
- Data Analysis:
 - Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.
 - Analyze the sensorgrams to identify fragments that exhibit a binding response.
 - Hits are typically identified based on a predefined response threshold.

Protocol 2: Hit Validation and Affinity Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, to validate the binding of **Methyl 2-Boc-aminothiazole-4-carboxylate** to the target protein and estimate its dissociation constant (Kd).

Materials:

- Target protein
- **Methyl 2-Boc-aminothiazole-4-carboxylate**
- Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)
- NMR spectrometer with a cryoprobe

Procedure:

- Sample Preparation:
 - Dissolve the target protein in the deuterated buffer to a final concentration of 10-50 µM.
 - Prepare a stock solution of the fragment in a compatible deuterated solvent.

- Add the fragment to the protein solution to a final concentration typically 100-fold higher than the protein concentration (e.g., 1-5 mM).
- NMR Data Acquisition:
 - Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein.
 - Acquire an STD NMR spectrum of the protein-fragment mixture. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand.
 - Acquire a reference spectrum with the irradiation frequency set off-resonance from the protein signals.
- Data Analysis:
 - Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
 - Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
 - The presence of STD signals confirms the binding of the fragment.
 - To estimate the K_d , acquire a series of STD spectra at varying fragment concentrations while keeping the protein concentration constant. The STD amplification factor can be plotted against the ligand concentration and fitted to a binding isotherm.

Protocol 3: Structural Characterization by X-ray Crystallography

This protocol provides a general workflow for obtaining a co-crystal structure of the target protein in complex with **Methyl 2-Boc-aminothiazole-4-carboxylate**.

Materials:

- Purified and crystallizable target protein

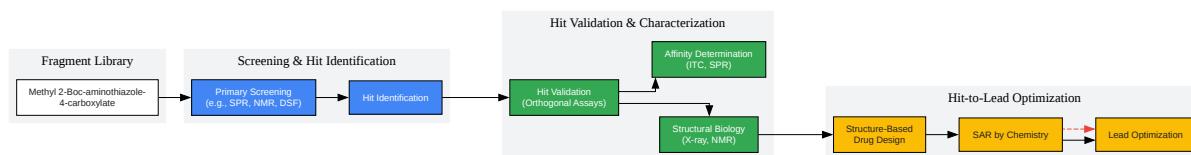
- **Methyl 2-Boc-aminothiazole-4-carboxylate**
- Crystallization screens and reagents
- Cryoprotectant
- X-ray diffraction equipment (in-house or synchrotron)

Procedure:

- Co-crystallization:
 - Set up crystallization trials (e.g., sitting drop or hanging drop vapor diffusion) by mixing the protein with a range of crystallization conditions.
 - Include the fragment in the crystallization drop at a concentration typically in the mM range.
- Crystal Soaking (Alternative to Co-crystallization):
 - Grow apo-crystals of the target protein.
 - Prepare a soaking solution containing the fragment dissolved in a cryoprotectant-compatible buffer.
 - Transfer the apo-crystals to the soaking solution and incubate for a defined period (minutes to hours).
- Crystal Harvesting and Data Collection:
 - Harvest the crystals and flash-cool them in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.
- Structure Determination and Analysis:
 - Process the diffraction data.

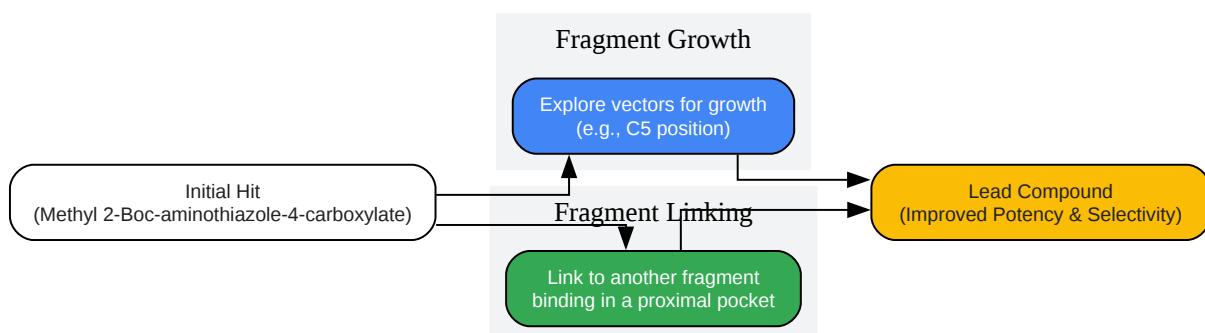
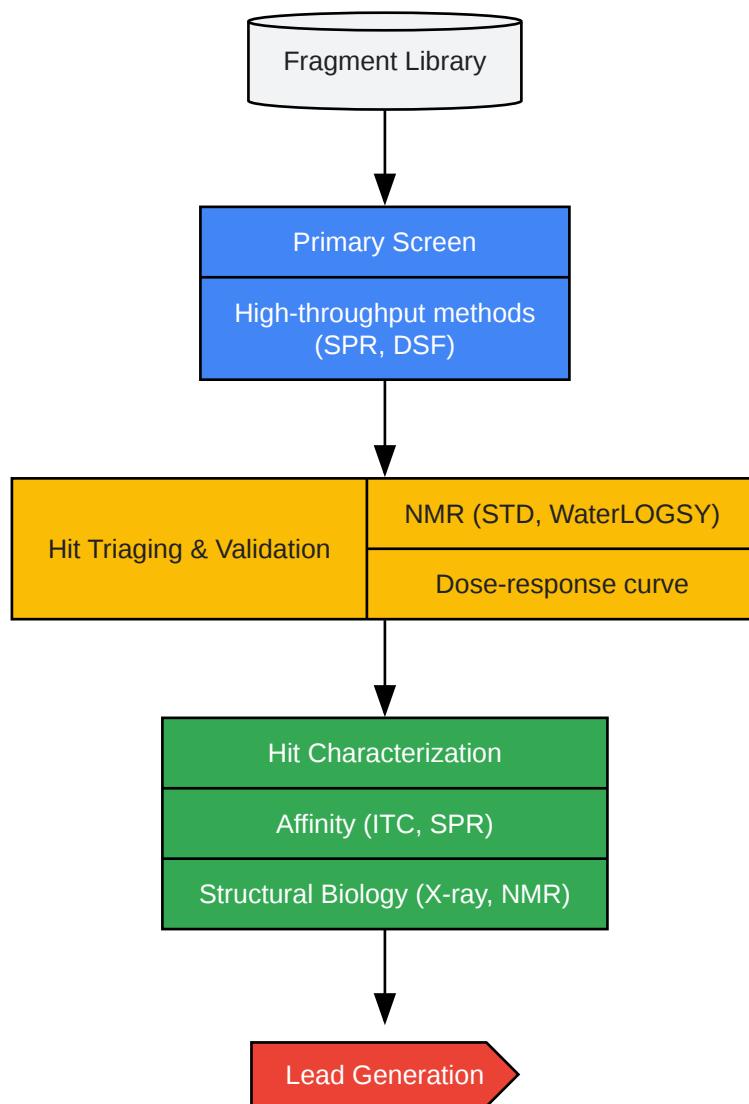
- Solve the crystal structure using molecular replacement with a known model of the apo-protein.
- Carefully examine the electron density maps to identify the bound fragment.
- Refine the protein-fragment complex structure.
- Analyze the binding mode of the fragment, identifying key interactions with the protein.

Visualizations



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Caption: A typical workflow for a fragment-based drug discovery campaign.



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